3-amino-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-amino-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid is a compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-naphthylmethylamine with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to form the desired pyrazole derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-amino-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(1-naphthylmethyl)-2-pyrazolin-5-one
- 3-amino-1-(2-amino-4-methylsulfonylphenyl)-2-pyrazolin-5-one
- 4-amino-1,2-dimethyl-3-pentadecyl-3-pyrazolin-5-one hydrochloride
Uniqueness
What sets 3-amino-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthylmethyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as an enzyme inhibitor or receptor modulator.
Properties
IUPAC Name |
3-amino-1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-14-13(15(19)20)9-18(17-14)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H2,16,17)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKCORPFYLATJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C(=N3)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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